Conicol

Description

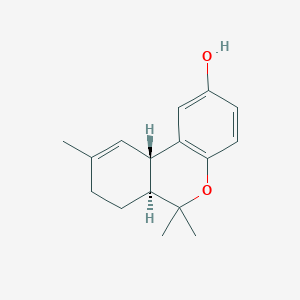

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20O2 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(6aS,10aS)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-ol |

InChI |

InChI=1S/C16H20O2/c1-10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-16(14,2)3/h5,7-9,12,14,17H,4,6H2,1-3H3/t12-,14+/m1/s1 |

InChI Key |

OBJJEVJNCDBGOD-OCCSQVGLSA-N |

SMILES |

CC1=CC2C(CC1)C(OC3=C2C=C(C=C3)O)(C)C |

Isomeric SMILES |

CC1=C[C@H]2[C@H](CC1)C(OC3=C2C=C(C=C3)O)(C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(OC3=C2C=C(C=C3)O)(C)C |

Synonyms |

conicol epiconicol |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Basis of Conicol's Bacteriostatic Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conicol, a broad-spectrum antibiotic, exerts its bacteriostatic effect through the targeted inhibition of bacterial protein synthesis. The active ingredient, Chloramphenicol, binds to the 50S ribosomal subunit, effectively stalling the translation process and preventing bacterial proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, details on bacterial resistance, comprehensive experimental protocols for its study, and quantitative data on its efficacy.

Introduction

This compound is a well-established antibiotic with a long history of clinical use in treating a variety of bacterial infections.[1] Its primary mode of action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them. The effectiveness of this compound stems from its active component, Chloramphenicol, a molecule that specifically targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[1][2] This guide will dissect the intricate molecular interactions that define this compound's bacteriostatic properties.

Mechanism of Action: Inhibition of Protein Synthesis

The central mechanism of this compound's bacteriostatic effect lies in its ability to disrupt bacterial protein synthesis at the ribosomal level.[1][2]

2.1. Binding to the 50S Ribosomal Subunit:

Chloramphenicol, the active molecule in this compound, diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial 70S ribosome.[1][2][3] This binding is specific to a region known as the peptidyl transferase center (PTC), a critical site for the formation of peptide bonds between amino acids.[2][4]

2.2. Inhibition of Peptidyl Transferase Activity:

By occupying the PTC, Chloramphenicol sterically hinders the binding of the aminoacyl-tRNA to the A-site of the ribosome.[2][4] This blockage prevents the enzyme peptidyl transferase from catalyzing the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the newly arrived amino acid (at the A-site).[2] The elongation of the polypeptide chain is thus halted, leading to the cessation of protein synthesis and, consequently, the inhibition of bacterial growth.[1]

Bacterial Resistance to this compound

The emergence of bacterial resistance to Chloramphenicol is a significant clinical concern. The primary mechanisms of resistance are:

3.1. Enzymatic Inactivation:

The most common form of resistance is the enzymatic inactivation of Chloramphenicol by an enzyme called Chloramphenicol Acetyltransferase (CAT).[1] CAT catalyzes the acetylation of the two hydroxyl groups of Chloramphenicol, using acetyl-CoA as a cofactor. The resulting acetylated Chloramphenicol is unable to bind to the 50S ribosomal subunit, rendering the antibiotic ineffective.[1]

3.2. Efflux Pumps:

Some bacteria possess membrane-bound efflux pumps that actively transport Chloramphenicol out of the cell.[1][5] This mechanism reduces the intracellular concentration of the antibiotic to sub-inhibitory levels, allowing the bacteria to survive and proliferate.[6]

3.3. Reduced Membrane Permeability:

Mutations that alter the bacterial cell membrane's permeability can also contribute to resistance by limiting the influx of Chloramphenicol into the cell.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key quantitative measure of an antibiotic's potency.

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 2 - 8 |

| Staphylococcus aureus | 2 - 16 |

| Pseudomonas aeruginosa | > 128 |

| Streptococcus pneumoniae | 2 - 8 |

| Haemophilus influenzae | 0.25 - 2 |

| Salmonella typhi | 2 - 8 |

Note: MIC values can vary depending on the specific strain and testing methodology.[7]

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

This method is used to determine the lowest concentration of this compound that inhibits the growth of a specific bacterium.[8][9][10]

Materials:

-

This compound (Chloramphenicol) stock solution

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

-

Inoculate: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Read Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

5.2. Chloramphenicol Acetyltransferase (CAT) Assay:

This assay is used to detect the presence of CAT, the enzyme responsible for the most common mechanism of resistance to this compound.[11][12][13]

Materials:

-

Bacterial cell lysate

-

¹⁴C-labeled Chloramphenicol

-

Acetyl-CoA

-

Thin-layer chromatography (TLC) plate

-

Scintillation counter or autoradiography equipment

Procedure:

-

Prepare Cell Lysate: Lyse the bacterial cells to release their intracellular contents, including any CAT enzyme.

-

Incubation: Incubate the cell lysate with ¹⁴C-labeled Chloramphenicol and acetyl-CoA.

-

Extraction: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the acetylated and unacetylated Chloramphenicol.

-

TLC Separation: Spot the extracted products onto a TLC plate and develop the chromatogram to separate the different forms of Chloramphenicol based on their polarity.

-

Detection and Quantification: Visualize the separated spots by autoradiography or quantify the radioactivity in each spot using a scintillation counter. The presence of acetylated Chloramphenicol indicates CAT activity.[11][12]

Conclusion

This compound's bacteriostatic properties are a direct result of its active ingredient, Chloramphenicol, and its ability to specifically inhibit bacterial protein synthesis. By binding to the 50S ribosomal subunit and blocking the peptidyl transferase center, it effectively halts bacterial growth. Understanding the molecular basis of its action, as well as the mechanisms of resistance, is crucial for its appropriate clinical use and for the development of new therapeutic strategies to combat bacterial infections. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important antibiotic.

References

- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Chloramphenicol binds to the 50S portion of a ribosome, which wil... | Study Prep in Pearson+ [pearson.com]

- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efflux pump - Wikipedia [en.wikipedia.org]

- 6. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. protocols.io [protocols.io]

- 11. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. revvity.com [revvity.com]

The Enduring Efficacy of Chloramphenicol: A Technical Guide to its Antimicrobial Spectrum Against Gram-Positive Bacteria

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Chloramphenicol (marketed as Conicol) against a range of clinically significant gram-positive bacteria. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visually represents the core mechanisms of action and resistance, offering a comprehensive resource for understanding the contemporary relevance of this broad-spectrum antibiotic.

Chloramphenicol, a bacteriostatic agent, exerts its effect by inhibiting protein synthesis in prokaryotes.[1][2][3] It achieves this by binding to the 50S ribosomal subunit, specifically to the A2451 and A2452 residues of the 23S rRNA, thereby obstructing the peptidyl transferase activity essential for peptide bond formation.[2] This targeted action has historically made it a valuable therapeutic agent against a wide array of bacterial pathogens. However, the emergence of resistance has necessitated a continuous evaluation of its antimicrobial spectrum.

Quantitative Antimicrobial Susceptibility

The in vitro activity of Chloramphenicol against various gram-positive bacteria is summarized below. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

| Gram-Positive Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Staphylococcus aureus | ≤0.5 - >32 | 2 - 4 | 8 - ≥32 | Includes Methicillin-Resistant Staphylococcus aureus (MRSA) strains.[4][5] Susceptibility can vary significantly. |

| Streptococcus pneumoniae | 0.75 - 24 | 3 | ≥4 | Resistance is increasingly reported.[6][7] |

| Enterococcus faecalis | 8 | - | - | Generally considered susceptible. |

| Enterococcus faecium | - | - | - | The majority of isolates are susceptible.[8] |

| Listeria monocytogenes | ≤4 - 8 | ≤4.0 | 8 | 87% of isolates showed in vitro susceptibility.[9] |

| Bacillus anthracis | 4 - ≤8 | - | - | All tested isolates were susceptible.[5][10] |

| Bacillus subtilis | 4 | - | - | MIC determined to be 4 µg/mL in one study.[4] |

| Clostridium perfringens | - | - | - | Low rates of resistance have been observed (around 3%).[11] |

| Corynebacterium diphtheriae | 1.6 - 6.3 | - | - | Isolates generally show susceptibility within this range.[12] |

| Streptococcus pyogenes | - | - | - | High susceptibility rates reported.[13][14] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from multiple studies and can vary based on geographic location and the specific strains tested.

Experimental Protocols for Susceptibility Testing

Accurate determination of MIC values is crucial for both clinical diagnostics and drug development research. The two most common methods are Broth Microdilution and the Epsilometer test (E-test).

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

Workflow for Broth Microdilution:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Epsilometer Test (E-test)

The E-test is a gradient diffusion method. It utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15]

Workflow for E-test:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the E-test method.

Signaling Pathways and Mechanisms

Mechanism of Action

Chloramphenicol's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). This binding event physically blocks the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond and halting the elongation of the polypeptide chain.[2][16]

Caption: Chloramphenicol's mechanism of action: Inhibition of bacterial protein synthesis.

Mechanisms of Resistance

Bacteria have evolved several mechanisms to counteract the effects of chloramphenicol. The most common of these are enzymatic inactivation, reduced membrane permeability, and mutations in the ribosomal target site.[2]

-

Enzymatic Inactivation: The most prevalent mechanism is the production of chloramphenicol acetyltransferase (CAT). This enzyme catalyzes the acetylation of chloramphenicol using acetyl-CoA as a cofactor. The acetylated form of the drug is unable to bind to the ribosome, rendering it ineffective.[15]

-

Reduced Permeability and Efflux: Some bacteria exhibit decreased uptake of chloramphenicol due to alterations in their cell membrane. Additionally, active efflux pumps can transport the antibiotic out of the cell before it can reach its ribosomal target.

-

Target Site Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit can alter the binding site for chloramphenicol, reducing its affinity and leading to resistance. This mechanism is less common than enzymatic inactivation.

Caption: Key mechanisms of bacterial resistance to Chloramphenicol.

Conclusion

Chloramphenicol remains a potent antibiotic against a variety of gram-positive bacteria. While resistance is a significant concern, particularly for certain species like Streptococcus pneumoniae, it continues to demonstrate efficacy against many important pathogens. This technical guide provides the foundational data and methodologies necessary for researchers and drug development professionals to accurately assess the activity of Chloramphenicol and to inform the development of new therapeutic strategies. Continuous surveillance of antimicrobial susceptibility patterns is essential to ensure the effective use of this enduring antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Avalon Project : Antimicrobial Susceptibility of Bacillus anthracis Isolates Associated with Intentional Distribution in Florida, New Jersey, New York, Pennsylvania, Virginia, and Washington, D.C., September - October, 2001 9:12 PM EDT; October 22, 2001 [avalon.law.yale.edu]

- 6. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial resistance among Clostridium perfringens isolated from various sources in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility of Invasive Streptococcus pyogenes Isolates in Germany during 2003-2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

The Enduring Potency of Chloramphenicol Against Anaerobic Pathogens: A Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – In an era marked by rising antimicrobial resistance, a comprehensive understanding of established antibiotics is paramount. This technical guide delves into the enduring efficacy of Chloramphenicol (marketed as Conicol) against a broad spectrum of anaerobic pathogens. Primarily targeting researchers, scientists, and drug development professionals, this document synthesizes critical data on its mechanism of action, quantitative susceptibility, and the standardized methodologies for its evaluation.

Chloramphenicol, a broad-spectrum antibiotic, has long been recognized for its activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its clinical application, though tempered by potential side effects, remains a crucial option for specific and severe infections, including those caused by anaerobic organisms where other treatments may be ineffective.[1][2] The drug's efficacy stems from its ability to inhibit bacterial protein synthesis, a mechanism that remains potent against many anaerobic species.[1][2][3]

Mechanism of Action: Inhibition of Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect—and can be bactericidal at high concentrations—by targeting the bacterial ribosome.[1][3] Specifically, it binds to the 50S ribosomal subunit, where it obstructs the peptidyl transferase enzyme.[2][4][5] This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and effectively arresting protein synthesis.[3][4][5] This precise targeting of the bacterial protein synthesis machinery is the cornerstone of Chloramphenicol's antimicrobial activity.

Chloramphenicol's mechanism of action on the bacterial ribosome.

In Vitro Activity Against Anaerobic Pathogens

Chloramphenicol has consistently demonstrated significant in vitro activity against a wide array of anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative overview of its potency.

| Anaerobic Pathogen | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |

| Bacteroides fragilis | 48 | 0.03 - 16 | - | - | - |

| Bacteroides thetaiotaomicron | 13 | 0.03 - 16 | - | - | - |

| Bacteroides oralis | 14 | 0.03 - 16 | - | - | - |

| Sphaerophorus varius | 16 | 0.03 - 16 | - | - | - |

| Fusobacterium spp. | - | ≤ 2 | - | - | - |

| Peptostreptococcus spp. | 102 (Gram-positive anaerobes) | ≤ 8 | - | - | - |

| Peptococcus spp. | 102 (Gram-positive anaerobes) | ≤ 8 | - | - | - |

| Propionibacterium acnes | 102 (Gram-positive anaerobes) | ≤ 8 | - | - | - |

| Clostridium perfringens | 37 (Clostridium isolates) | ≤ 8 | - | - | - |

| Clostridium septicum | 37 (Clostridium isolates) | ≤ 8 | - | - | - |

| Clostridium cadaveris | 37 (Clostridium isolates) | ≤ 8 | - | - | - |

| General Anaerobes | 272 | 0.03 - 16 | - | 4 | 90.2% at ≤ 4 µg/mL |

| General Anaerobes | 601 | - | - | - | >99% at ≤ 12.5 µg/mL |

| General Anaerobes | 403 | - | - | - | 98% |

Data compiled from multiple sources.[6][7][8][9]

Mechanisms of Resistance

While Chloramphenicol remains effective against many anaerobes, resistance can emerge. The primary mechanism of resistance is the enzymatic inactivation of the drug by Chloramphenicol Acetyltransferases (CAT).[3][5][10] These enzymes, which can be encoded by chromosomal or plasmid-mediated genes, catalyze the acetylation of Chloramphenicol, rendering it unable to bind to the ribosome.[3][10] In Gram-negative bacteria, CAT production is often constitutive, while in Gram-positive organisms, it is typically inducible.[3] Other less common resistance mechanisms include alterations in the ribosomal binding site and the action of efflux pumps that actively remove the antibiotic from the bacterial cell.[5]

Primary mechanism of resistance to Chloramphenicol.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of anaerobic bacteria to Chloramphenicol are crucial for both clinical diagnostics and research. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, including agar dilution and broth microdilution.[11][12][13]

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.[12]

Methodology:

-

Media Preparation: A series of nutrient agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) are prepared, each containing a specific concentration of Chloramphenicol.[12]

-

Inoculum Preparation: A standardized inoculum of the anaerobic bacteria to be tested is prepared to a 0.5 McFarland standard.[12]

-

Inoculation: The surface of each agar plate is inoculated with the bacterial suspension, often using a Steers-Foltz replicator for simultaneous testing of multiple isolates.[12]

-

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.[7]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Chloramphenicol that completely inhibits the visible growth of the organism.[7]

Broth Microdilution Method

This method is well-suited for clinical laboratories and involves the use of microtiter plates.

Methodology:

-

Plate Preparation: Microtiter plates with wells containing serial twofold dilutions of Chloramphenicol in a suitable broth medium (e.g., Brucella broth) are prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plates are incubated in an anaerobic environment.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity or growth in the wells.[14]

Workflow for anaerobic susceptibility testing.

Conclusion

Chloramphenicol remains a potent antimicrobial agent against a significant number of anaerobic pathogens. Its well-defined mechanism of action, coupled with established susceptibility testing protocols, allows for its judicious use in specific clinical scenarios. Continuous surveillance of susceptibility patterns is essential to monitor for the emergence of resistance and to guide effective therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to combat infections caused by anaerobic bacteria.

References

- 1. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ldh.la.gov [ldh.la.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 6. [Susceptibility to Thiamphenicol and Chloramphenicol of Anaerobic Bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Antimicrobial Susceptibility of Anaerobic Bacteria Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

The Discovery and Development of Chloramphenicol: A Technical Guide

Affiliation: Google Research

Abstract

Chloramphenicol, a broad-spectrum antibiotic, holds a significant place in the history of antimicrobial chemotherapy. First isolated in 1947 from the soil bacterium Streptomyces venezuelae, it was the first antibiotic to be entirely synthesized on a large scale. This guide provides a comprehensive technical overview of the historical development and discovery of chloramphenicol, intended for researchers, scientists, and drug development professionals. It details the initial isolation and characterization, the elucidation of its chemical structure, the pioneering chemical synthesis, and the discovery of its mechanism of action. This document includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this landmark antibiotic.

Introduction

The discovery of chloramphenicol in the late 1940s marked a pivotal moment in the fight against bacterial infections.[1][2][3][4] It emerged as a potent agent against a wide array of Gram-positive and Gram-negative bacteria, as well as rickettsiae.[5] Its relatively simple chemical structure was a groundbreaking discovery, containing a nitrobenzene moiety, a feature previously unseen in natural products. This unique structure paved the way for its complete chemical synthesis in 1949, a first for any antibiotic.[1][2][6] This guide will delve into the key scientific milestones that defined the early history of chloramphenicol.

Discovery and Isolation from Streptomyces venezuelae

Chloramphenicol was first isolated in 1947 by a team of researchers including David Gottlieb, Paul R. Burkholder, and others, from a strain of Streptomyces cultured from a soil sample collected in Venezuela.[4][7] This new species was aptly named Streptomyces venezuelae. The discovery was the result of a systematic screening of soil microorganisms for antibiotic-producing capabilities.

Experimental Protocol: Isolation and Characterization

The initial isolation of chloramphenicol involved a multi-step process of fermentation, extraction, and purification. The following is a detailed protocol based on the methodologies of the time:

-

Fermentation:

-

A pure culture of Streptomyces venezuelae was inoculated into a liquid fermentation medium. The medium typically contained glycerol, peptone, and distillers' solubles to support the growth of the bacterium and the production of the antibiotic.

-

The culture was incubated in shake flasks or a larger fermenter at a controlled temperature of 24-28°C for 5 to 7 days. Continuous agitation and aeration were provided to ensure optimal growth and antibiotic synthesis.

-

Throughout the fermentation process, key parameters such as pH, microbial growth, and antibiotic activity in the broth were regularly monitored.

-

-

Extraction:

-

After the fermentation period, the bacterial cells were separated from the culture broth by filtration or centrifugation.

-

The resulting cell-free broth, containing the dissolved chloramphenicol, was then subjected to solvent extraction. Ethyl acetate was a commonly used solvent for this purpose.

-

The broth was mixed with ethyl acetate, and the chloramphenicol, being more soluble in the organic solvent, would partition into the ethyl acetate layer. This process was often repeated to maximize the yield.

-

-

Purification and Crystallization:

-

The ethyl acetate extract was concentrated under reduced pressure to remove the solvent, leaving a crude, impure extract of chloramphenicol.

-

This crude extract was then subjected to further purification steps, which could include chromatography or counter-current distribution, to separate the active compound from other metabolic byproducts.

-

The final step involved the crystallization of the purified chloramphenicol. This was typically achieved by dissolving the purified extract in a suitable solvent and allowing it to slowly evaporate, resulting in the formation of crystalline chloramphenicol. The crystalline antibiotic substance was first isolated by Bartz in 1948.[6]

-

Structure Elucidation and Chemical Synthesis

Following its isolation, a significant effort was undertaken to determine the chemical structure of chloramphenicol. In 1949, a team of scientists at Parke-Davis, including Mildred Rebstock, successfully elucidated its structure.[2][6] This revealed the presence of a p-nitrophenyl group and a dichloroacetyl moiety, both of which were novel for a natural product at the time.

The relatively simple structure of chloramphenicol spurred efforts to develop a total chemical synthesis. In the same year, John Controulis, Mildred Rebstock, and Harry Crooks at Parke-Davis reported the first successful synthesis of chloramphenicol.[2][6] This achievement was monumental as it was the first time an antibiotic could be produced economically on a large scale through chemical synthesis rather than fermentation.

Experimental Protocol: Chemical Synthesis (Controulis et al., 1949)

The initial synthesis of chloramphenicol was a multi-step process. The key steps are outlined below:

-

Condensation: The synthesis began with the condensation of para-nitrobenzoyl chloride with ethyl malonate to produce para-nitroacetophenone.

-

Bromination: The para-nitroacetophenone was then brominated in acetic acid to form para-nitro-α-bromoacetophenone.

-

Amination: This was followed by a reaction with hexamethylene tetramine and subsequent hydrolysis to yield para-nitro-α-aminoacetophenone.

-

Acetylation and Hydroxymethylation: The amino group was then acetylated, and a hydroxymethyl group was introduced alpha to the amine through condensation with formaldehyde.

-

Reduction: The keto group was reduced to a secondary alcohol using aluminum isopropylate.

-

Deacetylation and Dichloroacetylation: After deacetylation of the amine group, the final step involved the condensation with methyl dichloroacetate to yield chloramphenicol.[6]

-

Resolution: A crucial step in the process was the resolution of the stereoisomers, as only the D-threo isomer possesses significant antibacterial activity.[6]

Antimicrobial Spectrum and Activity

Chloramphenicol was quickly recognized for its broad spectrum of activity against a wide range of pathogenic bacteria. Early studies demonstrated its efficacy against both Gram-positive and Gram-negative organisms.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the typical Minimum Inhibitory Concentrations (MICs) of chloramphenicol against various bacterial species as determined in early studies.

| Bacterial Species | Type | Typical MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1.5 - 6.2 |

| Streptococcus pyogenes | Gram-positive | 0.78 - 3.1 |

| Escherichia coli | Gram-negative | 0.78 - 3.1 |

| Salmonella typhi | Gram-negative | 0.2 - 0.78 |

| Haemophilus influenzae | Gram-negative | 0.2 - 0.78 |

| Neisseria meningitidis | Gram-negative | 0.4 - 1.6 |

| Rickettsia prowazekii | Intracellular | 0.1 - 0.5 |

Mechanism of Action

The mode of action of chloramphenicol was a subject of intense research following its discovery. It was ultimately determined to be a potent inhibitor of bacterial protein synthesis.

Chloramphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1] This binding occurs at the peptidyl transferase center, specifically interacting with the A2451 and A2452 residues of the 23S rRNA.[1] By occupying this critical site, chloramphenicol physically blocks the binding of the aminoacyl-tRNA to the A-site of the ribosome. This prevents the formation of peptide bonds and effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and bacterial growth.[1]

Conclusion

The discovery and development of chloramphenicol represent a landmark achievement in the history of medicine. Its journey from a soil microorganism to a synthetically produced, broad-spectrum antibiotic laid the groundwork for future antibiotic research and development. While its clinical use has been curtailed due to significant side effects such as aplastic anemia and gray baby syndrome, its historical importance and its continued use in specific, life-threatening infections underscore its enduring legacy.[3] The detailed study of its discovery, synthesis, and mechanism of action continues to provide valuable insights for the development of new antimicrobial agents.

References

- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 2. Chloramphenicol | Basicmedical Key [basicmedicalkey.com]

- 3. golan.hms.harvard.edu [golan.hms.harvard.edu]

- 4. Chloramphenicol (JECFA 53, 2004) [inchem.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

The Nitrobenzene Group: A Linchpin in the Antimicrobial Activity of Conicol (Chloramphenicol)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Conicol, the trade name for the broad-spectrum antibiotic Chloramphenicol, has been a cornerstone in antibacterial therapy for decades. Its potent inhibitory action against a wide range of Gram-positive and Gram-negative bacteria is attributed to its unique chemical structure, a key feature of which is the para-nitrobenzene group. This technical guide delves into the critical role of the nitrobenzene moiety in the biological activity of Chloramphenicol, providing a comprehensive overview of its interaction with the bacterial ribosome, structure-activity relationships, and the experimental methodologies used to elucidate its function.

The Nitrobenzene Group and Ribosomal Binding

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2] This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][3][4][5] The nitrobenzene group plays a pivotal role in this binding process.

High-resolution crystallographic studies have revealed that the p-nitrophenyl group of Chloramphenicol is integral to its proper orientation and affinity within the ribosomal binding pocket.[1][6] A critical interaction involves a π-stacking interaction between the electron-deficient nitrobenzene ring and the nucleobase of C2452 in the 23S rRNA.[1][6] The specific para position of the nitro group is crucial for this interaction; moving it to the ortho or meta positions leads to a significant decrease or loss of antibacterial activity.[7]

Furthermore, the oxygen atoms of the nitro group have been observed to form hydrogen bonds with the ribose hydroxyls of deacylated tRNAs in the A and P sites of the ribosome, further stabilizing the drug-ribosome complex.[3][4]

Structure-Activity Relationship of the Nitrobenzene Moiety

The indispensable nature of the nitrobenzene group for Chloramphenicol's potent antimicrobial activity has been extensively studied through the synthesis and evaluation of numerous analogs. These studies have provided invaluable insights into the structure-activity relationship (SAR) of this functional group.

Modifications of the Nitro Group

Systematic modifications of the nitro group have consistently demonstrated its importance for biological activity.

| Modification of the Nitro Group | Effect on Antimicrobial Activity | Reference |

| Reduction to an amino group (-NH₂) | Loss of biological activity. | [8] |

| Replacement with a hydroxylamine group (-NHOH) | Less active than Chloramphenicol. | [9][10][11] |

| Replacement with a nitroso group (-NO) | Less active than Chloramphenicol. | [9][10][11] |

| Replacement with a hydroxamic acid group (-CONHOH) | Essentially devoid of activity. | [9][10][11] |

| Replacement with an acetyl group (-COCH₃) | Resulted in a new analog (acetophenicol) with determined Minimum Inhibitory Concentrations (MICs). | |

| Replacement of the phenyl ring with other structures | Does not necessarily lead to a loss of activity, indicating some flexibility. | [7] |

It is noteworthy that the p-nitro group is also implicated in the dose-independent aplastic anemia, a rare but serious side effect of Chloramphenicol.[8][12] This has spurred research into analogs, such as Thiamphenicol, where the nitro group is replaced by a methylsulfonyl group, which retains antibacterial activity with a reduced risk of this specific toxicity.[8][12]

Signaling Pathway: Inhibition of Peptidyl Transfer

The "signaling pathway" interrupted by Chloramphenicol is the fundamental process of protein synthesis (translation) at the ribosome. By binding to the peptidyl transferase center, Chloramphenicol directly obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.

Experimental Protocols

The elucidation of the nitrobenzene group's role in Chloramphenicol's activity has been made possible through a variety of sophisticated experimental techniques.

Synthesis of Chloramphenicol Analogs

The synthesis of analogs with modifications to the nitrobenzene group is fundamental to SAR studies. A general workflow for the synthesis and evaluation of these analogs is outlined below.

Methodology for Synthesis of Analogs with Reduced Nitro Groups: Analogs of Chloramphenicol with the nitro group replaced by hydroxylamine, nitroso, or other reduced functionalities can be prepared through controlled reduction of the nitro group on a suitable precursor, followed by the remaining synthetic steps to construct the Chloramphenicol scaffold.[9][10][11]

X-ray Crystallography of Ribosome-Chloramphenicol Complexes

Determining the precise binding orientation of Chloramphenicol and its analogs within the ribosome is crucial for understanding their mechanism of action.

Protocol Outline:

-

Ribosome Purification: Bacterial ribosomes (typically from E. coli or Thermus thermophilus) are purified through a series of centrifugation and chromatography steps.[4][6]

-

Crystallization: The purified ribosomes are crystallized, often in the presence of mRNA and tRNA mimics to stabilize a specific functional state.[4]

-

Soaking or Co-crystallization: The crystals are either soaked in a solution containing a high concentration of Chloramphenicol or the antibiotic is included in the crystallization buffer (co-crystallization).[6][13]

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.[6]

-

Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the ribosome and the bound antibiotic are built and refined.[6]

In Vitro Protein Synthesis Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol Outline:

-

Preparation of Cell-Free Extract: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors) is prepared.[14]

-

Reaction Mixture: The cell-free extract is incubated with a template mRNA (e.g., encoding luciferase or another reporter protein), radiolabeled amino acids, and varying concentrations of the test compound (Chloramphenicol or its analogs).

-

Incubation: The reaction is allowed to proceed at 37°C for a specific time.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid or by measuring the activity of the reporter protein.

-

IC50 Determination: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol Outline:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilutions: Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.

Conclusion

The nitrobenzene group of this compound (Chloramphenicol) is a critical determinant of its antimicrobial activity. Its role extends beyond being a simple structural component; it is intimately involved in the high-affinity binding to the bacterial ribosome through specific π-stacking interactions. Structure-activity relationship studies have consistently highlighted the importance of the para-positioned nitro group for optimal efficacy. While essential for its antibacterial function, this moiety is also a key factor in the drug's associated toxicity, presenting a classic challenge in medicinal chemistry. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel Chloramphenicol analogs with improved therapeutic profiles. A thorough understanding of the nitrobenzene group's function is paramount for the rational design of next-generation antibiotics that can overcome existing resistance mechanisms and exhibit enhanced safety.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eric-westhof.ibmc.cnrs.fr [eric-westhof.ibmc.cnrs.fr]

- 6. pnas.org [pnas.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]

- 9. Synthesis and antibiotic properties of chloramphenicol reduction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Pharmacokinetics of Chloramphenicol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of different chloramphenicol formulations. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this broad-spectrum antibiotic. This document summarizes key pharmacokinetic parameters from various studies, outlines detailed experimental protocols for its quantification, and presents visual representations of its metabolic pathway and a typical experimental workflow.

Introduction to Chloramphenicol Formulations

Chloramphenicol is available in several formulations, primarily for oral and intravenous administration. The most common forms are chloramphenicol base for oral use, and its prodrug esters: chloramphenicol palmitate for oral suspension and chloramphenicol succinate for intravenous injection. These esters are pharmacologically inactive and require in vivo hydrolysis to the active chloramphenicol base. Understanding the pharmacokinetic differences between these formulations is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse effects.

Comparative Pharmacokinetic Data

The pharmacokinetic profiles of different chloramphenicol formulations exhibit significant variations. The following tables summarize key pharmacokinetic parameters from studies comparing intravenous and oral administration of chloramphenicol and its esters.

Table 1: Pharmacokinetic Parameters of Intravenous vs. Oral Chloramphenicol in Adults

| Formulation | Administration Route | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Bioavailability (%) | Half-life (t½) (hours) |

| Chloramphenicol Succinate | Intravenous | 1 g every 6h | 15.0[1][2] | 0.75[1][2] | 78 mg·hr/L[3] | ~70-85.8[3][4] | 4.0[1][2] |

| Chloramphenicol Base/Palmitate | Oral | 1 g every 6h | 18.5[1][2] | 2-3[1][2][5] | 110 mg·hr/L[3] | ~80[6] | 6.5[1][2] |

Table 2: Pharmacokinetic Parameters of Intravenous Chloramphenicol Succinate vs. Oral Chloramphenicol Palmitate in Children

| Formulation | Administration Route | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Relative Bioavailability (IV vs. Oral) |

| Chloramphenicol Succinate | Intravenous | 28.2 ± 5.1[5] | ~1[5] | 78[3] | 70%[3] |

| Chloramphenicol Palmitate | Oral | 19.3 ± 2.6[5] | 2-3[5] | 110[3] | Superior to IV[3] |

Experimental Protocols for Pharmacokinetic Analysis

Accurate determination of chloramphenicol concentrations in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation and Extraction

A critical step in the analysis of chloramphenicol is the extraction of the drug from the biological matrix (e.g., plasma, serum, urine).

Protocol for Solid-Phase Extraction (SPE) for HPLC Analysis: [2][5]

-

Protein Precipitation: To 1.0 mL of plasma, add 3.0 mL of acetone. Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 5 minutes to precipitate proteins.[2]

-

Dilution: Collect the supernatant and add 4.0 mL of phosphate buffer (50 mM, pH 3.0). Vortex for 2 minutes.[2]

-

SPE Cartridge Conditioning: Pre-condition a C18 SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[2]

-

Sample Loading: Pass the diluted plasma sample through the conditioned cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute chloramphenicol from the cartridge using methanol at a flow rate of 0.1 mL/min.[2]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Protocol for Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis:

-

Sample Preparation: Mix 5 g of the sample matrix with 5 mL of water and 10 mL of acetonitrile/ethyl acetate.[7]

-

Homogenization and Centrifugation: Homogenize the mixture and then centrifuge.[7]

-

Extraction: Collect the organic layer and evaporate it to dryness.

-

Reconstitution and Clean-up: Redissolve the residue in 6 mL of 4% NaCl.[7] This is followed by a clean-up step, which can be performed using SPE.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): [5][8][9]

-

Column: Monolithic, chromolith performance RP-18e, 100-4.6 (100 × 4.6 mm).[2][5]

-

Mobile Phase: Phosphate buffer (100 mM, pH 2.5)-acetonitrile (75:25, v/v).[5]

-

Flow Rate: 1.5 mL/min.[5]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Samples are derivatized to form volatile compounds before GC analysis.[10]

-

Column: DB-1 or OV-1 capillary column.[11]

-

Ionization: Negative Ion Chemical Ionization (NCI) is often used for confirmation.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [7][12]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.[7][12]

-

Monitored Transitions: For chloramphenicol, the transitions m/z 321 → 152 and 321 → 194 are typically monitored.[7]

-

Mobile Phase: A gradient of 0.5% isopropanol in 0.1% acetic acid (A) and methanol (B).[7]

Visualizing Key Processes

Diagrams are essential tools for understanding complex biological and experimental pathways. The following sections provide Graphviz DOT scripts for visualizing the metabolic pathway of chloramphenicol and a standard experimental workflow for its pharmacokinetic analysis.

Chloramphenicol Metabolic Pathway

Chloramphenicol undergoes extensive metabolism in the liver. The primary pathway involves glucuronidation, which inactivates the drug and facilitates its renal excretion. Other metabolic routes include reduction of the nitro group and hydrolysis.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of chloramphenicol, from drug administration to data analysis.

Conclusion

The pharmacokinetics of chloramphenicol are significantly influenced by its formulation and route of administration. Oral formulations, particularly chloramphenicol palmitate, generally exhibit good bioavailability, although the rate of absorption can be slower compared to intravenous administration of chloramphenicol succinate. The intravenous formulation's bioavailability can be affected by the incomplete in vivo hydrolysis of the succinate ester to the active drug. A thorough understanding of these pharmacokinetic nuances, coupled with robust and validated analytical methods, is paramount for the rational design of dosing regimens and the successful development of new drug delivery systems for this important antibiotic. The provided data, protocols, and visualizations serve as a foundational resource for professionals in the field to advance their research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Performance Liquid Chromatographic Assay of Chloramphenicol in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of Chloramphenicol in Environmental Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Chloramphenicol (brand name often Conicol) in various environmental matrices. Chloramphenicol, a broad-spectrum antibiotic, persists in the environment due to its extensive use in human and veterinary medicine, posing potential risks of ecosystem disruption and the spread of antibiotic resistance.[1] Understanding its degradation is crucial for developing effective bioremediation strategies and assessing its environmental fate.

Biotic Degradation Pathways

Microbial transformation is a primary mechanism for chloramphenicol degradation in the environment.[2] Bacteria, in particular, have evolved diverse enzymatic pathways to break down this antibiotic. The primary biotic degradation routes include modification of the side chain and alterations to the aromatic ring.

Key Biotransformation Reactions

Several key enzymatic reactions initiate the breakdown of the chloramphenicol molecule:

-

Oxidation: The oxidation of the primary and secondary hydroxyl groups on the propanediol side chain is a common initial step. For instance, oxidation at the C-3 hydroxyl group can be catalyzed by a glucose-methanol-choline oxidoreductase found in Sphingomonas sp. and Caballeronia sp..[2]

-

Isomerization: A novel biotransformation pathway involving isomerization at the C-2 position of the propanediol side chain has been identified.[2]

-

Acetylation: Acetylation of the hydroxyl groups, particularly at the C-3 position, is a significant detoxification mechanism. This reaction is often mediated by chloramphenicol acetyltransferases (CATs).

-

Amide Bond Hydrolysis: Cleavage of the amide bond releases the dichloroacetic acid side chain and 2-amino-1-(4-nitrophenyl)-1,3-propanediol. This is a crucial step in the mineralization of the compound.

-

Nitro Group Reduction: The nitro group on the aromatic ring can be reduced to an amino group, forming amino-chloramphenicol. This reaction significantly alters the toxicity and antimicrobial activity of the molecule.

-

Dechlorination: The removal of chlorine atoms from the dichloroacetyl moiety is another important step in the complete degradation of chloramphenicol.

Degradation by Specific Microorganisms

Several bacterial species have been identified as capable of degrading chloramphenicol. These microorganisms often work in consortia to achieve complete mineralization.

-

Sphingomonas sp. and Caballeronia sp. : These bacteria have been shown to be involved in the initial oxidation and isomerization of chloramphenicol.[2] Synergistic interactions between these species and others, like Cupriavidus sp., enhance the mineralization process.[2]

-

Aeromonas media SZW3: This bacterium, isolated from earthworm gut contents, can degrade chloramphenicol through amide bond hydrolysis, nitro group reduction, acetylation, aminoacetylation, dechlorination, and oxidation.[3]

-

Enriched Bacterial Consortia: Mixed microbial communities from environments like activated sludge have demonstrated high efficiency in degrading chloramphenicol, often achieving over 90% mineralization.[4][5] Genera such as Sphingomonas, Chryseobacterium, Cupriavidus, Bradyrhizobium, Burkholderia, and Afipia are often abundant in such consortia.[4]

The following diagram illustrates a generalized biotic degradation pathway for chloramphenicol, integrating several of the key reactions mentioned above.

Caption: Generalized biotic degradation pathways of Chloramphenicol.

Abiotic Degradation Pathways

In addition to microbial activity, chloramphenicol can be degraded through abiotic processes in the environment, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis of the amide linkage in chloramphenicol is a significant abiotic degradation pathway, particularly in aqueous environments and on mineral surfaces. The rate of hydrolysis is influenced by pH and temperature. For instance, the degradation of chloramphenicol in solution is subject to general acid-base catalysis and is relatively independent of pH between 2 and 7.

Clay minerals, such as kaolinite, can catalyze the hydrolysis of chloramphenicol on their surfaces, especially under non-aqueous conditions with moderate relative humidity. The hydroxyl groups on the mineral surface are thought to facilitate the reaction.

Photolysis

Photodegradation can also contribute to the removal of chloramphenicol from sunlit environmental compartments. The process typically follows pseudo-first-order kinetics. The rate of photolysis is influenced by the presence of photosensitizers and the composition of the water matrix. For example, the apparent degradation rate constants are generally higher in ultrapure and untreated surface water compared to treated wastewater effluent.[6] Photolytic degradation can lead to the formation of various transformation products, including mono- and di-hydroxyl derivatives.[6]

The following diagram illustrates the primary abiotic degradation pathways of chloramphenicol.

Caption: Primary abiotic degradation pathways of Chloramphenicol.

Quantitative Data on Chloramphenicol Degradation

The efficiency and rate of chloramphenicol degradation are highly dependent on the environmental conditions and the specific degradation pathway. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation Efficiency of Chloramphenicol in Different Systems

| System | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |

| Enriched Bacterial Consortium CL | 120 | ~100 | 5 days | [4] |

| Enriched Bacterial Consortium CH | 120 | ~100 | 5 days | [4] |

| Aeromonas media SZW3 | Not specified | 55.86 | 1 day | [3] |

| Aeromonas media SZW3 | Not specified | 67.28 | 6 days | [3] |

| Enriched Consortia | 1-500 | ~100 (mineralization 87.8-91.7) | Not specified | [4] |

Table 2: Half-life of Chloramphenicol in Different Environmental Matrices

| Matrix | Condition | Half-life | Reference |

| Non-sterile topsoil | Dependent on soil type | ~1 day | [7][8] |

| Sub-soil and sterile soils | More stable | Longer than in topsoil | [7][8] |

| Aquatic environments | Biodegradation | <12 and <4 days reported | [9] |

Table 3: Kinetic Models for Chloramphenicol Degradation

| Degradation Process | Kinetic Model | Rate Constant (k) | R² | Reference |

| Biodegradation by enriched consortia | Modified Gompertz or First-order decay | Not specified | ≥0.97 | [4] |

| Photolysis (UV/H₂O₂) | Pseudo-first-order | 2.93 × 10⁻² min⁻¹ | 0.98 | [10] |

| Photodegradation in aqueous solutions | Pseudo-first-order | Varies with water matrix | Not specified | [6] |

Experimental Protocols

This section outlines common methodologies for studying the degradation of chloramphenicol in environmental samples.

Sample Collection and Preparation

-

Water Samples: Collect water samples (e.g., river water, wastewater effluent) in sterile, amber glass bottles to prevent photodegradation. Filter the samples through a 0.22 µm membrane filter to remove suspended particles and microorganisms for abiotic studies, or use unfiltered for biotic studies.

-

Soil/Sediment Samples: Collect soil or sediment samples from the top layer (0-20 cm). Sieve the samples to remove large debris and homogenize. For biotic studies, use fresh samples. For abiotic studies, samples can be sterilized by autoclaving or gamma irradiation.

Biodegradation Experiments

-

Microbial Culture Enrichment: To isolate chloramphenicol-degrading microorganisms, enrich environmental samples (e.g., activated sludge, soil) in a mineral salt medium (MSM) with chloramphenicol as the sole carbon and nitrogen source.

-

Batch Degradation Studies:

-

Prepare replicate microcosms (e.g., 250 mL flasks) containing a defined amount of the environmental matrix (e.g., 100 mL of water or 50 g of soil).

-

Spike the microcosms with a known concentration of chloramphenicol.

-

For biotic studies, inoculate with the enriched microbial culture or use the indigenous microbial population.

-

Include sterile controls (e.g., autoclaved samples) to differentiate between biotic and abiotic degradation.

-

Incubate the microcosms under controlled conditions (e.g., temperature, shaking).

-

Collect subsamples at regular time intervals for analysis.

-

The following diagram illustrates a typical experimental workflow for a biodegradation study.

Caption: Experimental workflow for a Chloramphenicol biodegradation study.

Analytical Methods

The quantification of chloramphenicol and the identification of its degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 or C8 columns are commonly used.[2][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., boric acid solution, acetic acid) and an organic solvent (e.g., acetonitrile, methanol) is typically employed in a gradient or isocratic elution mode.[2][11]

-

Detector: UV detector set at a wavelength where chloramphenicol has maximum absorbance (around 278 nm).

-

Application: HPLC-UV is suitable for quantifying the parent chloramphenicol compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray ionization (ESI) in negative mode is often used for the analysis of chloramphenicol.[11]

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantification. For chloramphenicol, the transition of m/z 321 → 152 is commonly monitored.[11]

-

Application: LC-MS/MS is essential for the identification and quantification of unknown degradation products at low concentrations.

Sample Extraction for Analysis

-

Liquid Samples: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using C18 cartridges.

-

Solid Samples: Extract chloramphenicol and its metabolites from soil or sediment using a solvent mixture (e.g., acetonitrile/water) with the aid of ultrasonication or accelerated solvent extraction (ASE).

-

Cleanup: The extracts may require a cleanup step to remove interfering matrix components before instrumental analysis. This can be achieved using SPE.

-

Reconstitution: Evaporate the final extract to dryness and reconstitute in the initial mobile phase for injection into the HPLC or LC-MS/MS system.

This guide provides a foundational understanding of the degradation pathways of chloramphenicol in the environment. Further research is ongoing to discover novel degradation pathways, identify key enzymes, and optimize bioremediation technologies for the effective removal of this persistent antibiotic from contaminated sites.

References

- 1. scispace.com [scispace.com]

- 2. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation mechanism of chloramphenicol by Aeromonas media SZW3 and genome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-efficiency biodegradation of chloramphenicol by enriched bacterial consortia: Kinetics study and bacterial community characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. research.wur.nl [research.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Bacterial Resistance to Chloramphenicol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, has seen its clinical utility wane due to the widespread evolution of bacterial resistance. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this resistance, the genetic determinants involved, and the evolutionary trajectories bacteria have taken to evade the action of this once-potent antimicrobial agent. We delve into the core resistance strategies: enzymatic inactivation, primarily through chloramphenicol acetyltransferases (CATs); active efflux of the drug from the bacterial cell; and modifications to the ribosomal target site. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key research methodologies, and visual diagrams of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted resistance phenomenon.

Introduction

Introduced in the late 1940s, chloramphenicol was a groundbreaking antibiotic, effective against a wide range of Gram-positive and Gram-negative bacteria. Its mode of action involves the inhibition of peptidyl transferase activity on the 50S ribosomal subunit, thereby halting protein synthesis.[1] However, the extensive use of chloramphenicol in human and veterinary medicine has inevitably led to the emergence and dissemination of resistance mechanisms. Understanding the evolution and molecular basis of this resistance is paramount for the development of novel antimicrobial strategies and for the potential revival of older antibiotics in an era of increasing multidrug resistance.

The evolution of chloramphenicol resistance is a classic example of bacterial adaptation, driven by a combination of horizontal gene transfer of resistance determinants and spontaneous mutations. The most prevalent mechanism is the enzymatic inactivation of chloramphenicol by a family of enzymes known as chloramphenicol acetyltransferases (CATs).[2] These enzymes catalyze the acetylation of the two hydroxyl groups of chloramphenicol, rendering it unable to bind to the ribosome. Other significant mechanisms include the active removal of the antibiotic from the cell by efflux pumps and alterations in the 23S rRNA, the primary target of chloramphenicol.

This guide will explore these mechanisms in detail, providing the necessary technical information for researchers and drug development professionals to navigate this complex field.

Core Mechanisms of Chloramphenicol Resistance

Bacteria have evolved three primary strategies to resist the effects of chloramphenicol:

Enzymatic Inactivation by Chloramphenicol Acetyltransferases (CATs)

The most common mechanism of chloramphenicol resistance is its inactivation by CAT enzymes. These enzymes transfer an acetyl group from acetyl-coenzyme A to one or both of the hydroxyl groups of chloramphenicol, with the 3-O-acetylated form being the primary product.[3] This modification prevents the antibiotic from binding to the 50S ribosomal subunit. The genes encoding CAT enzymes, designated as cat, are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid spread among bacterial populations.[4]

There are two main types of CATs, Type A and Type B, which differ in their protein sequences and substrate specificities.[4]

Active Efflux of Chloramphenicol

Another significant resistance mechanism is the active transport of chloramphenicol out of the bacterial cell by efflux pumps. This process reduces the intracellular concentration of the antibiotic to sub-toxic levels. Several families of efflux pumps are implicated in chloramphenicol resistance, including the major facilitator superfamily (MFS) and the resistance-nodulation-division (RND) family.[5][6] In many Gram-negative bacteria, the AcrAB-TolC efflux system is a major contributor to multidrug resistance, including resistance to chloramphenicol.[7] The expression of these efflux pumps can be induced by the presence of the antibiotic.[8]

Target Site Modification: Ribosomal Alterations

A less common but clinically relevant mechanism of resistance involves mutations in the 23S rRNA component of the 50S ribosomal subunit, the direct target of chloramphenicol.[9] These mutations, often single nucleotide polymorphisms, can alter the binding site of the antibiotic, thereby reducing its affinity and inhibitory effect.[10][11] Resistance can also be conferred by methylation of the 23S rRNA by enzymes such as Cfr methyltransferase.[12]

Data Presentation: Quantitative Analysis of Chloramphenicol Resistance

The following tables summarize key quantitative data related to chloramphenicol resistance, providing a basis for comparison across different bacterial species and resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol

| Bacterial Species | Resistance Mechanism | MIC Range (μg/mL) - Susceptible | MIC Range (μg/mL) - Resistant | Reference(s) |

| Escherichia coli | None (Wild-Type) | 2 - 8 | >8 | [5][13] |

| Escherichia coli | cat gene (CAT enzyme) | - | 32 - >256 | [14] |

| Escherichia coli | Efflux Pump (AcrAB-TolC) | - | 16 - 64 | [7] |

| Salmonella Typhimurium | None (Wild-Type) | 4 - 8 | >8 | [13] |

| Salmonella Typhimurium | floR gene (Efflux) | - | >16 | [13] |

| Pseudomonas aeruginosa | None (Wild-Type) | 8 - 16 | >16 | [7] |

| Staphylococcus aureus | None (Wild-Type) | 4 - 8 | >8 | [5] |

Table 2: Prevalence of Chloramphenicol Resistance Genes in Clinical Isolates

| Bacterial Species | Resistance Gene | Prevalence (%) | Geographic Region/Study Period | Reference(s) |

| Escherichia coli | cat genes | 29.4 | Northwestern Borneo | [15] |

| Klebsiella pneumoniae | cat1 and/or floR | 76.47 (in CHR isolates) | Not specified | [16] |

| Swine E. coli isolates | cmlA (efflux) | 97.9 (in CHL-resistant isolates) | Oklahoma, USA | [14] |

| Riemerella anatipestifer | cat gene | 36 | China | |

| Various clinical isolates | Overall Resistance | 24 | Israel (2017-2020) | [7] |

Table 3: Kinetic Parameters of Chloramphenicol Acetyltransferase (CAT) Variants

| CAT Variant | Bacterial Source | Km for Chloramphenicol (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Type A CAT (cat) | Agrobacterium tumefaciens | 20.5 | - | - | |

| Type B CAT (CatB7) | Pseudomonas aeruginosa | - | - | - | |

| Type C CAT | Vibrio parahaemolyticus | - | - | - | |

| CATIII | Escherichia coli | - | 135 (at 5°C) | - |

Table 4: Fitness Costs Associated with Chloramphenicol Resistance

| Resistance Mechanism | Bacterial Species | Fitness Cost Metric | Observed Effect | Reference(s) |

| Multiple Mechanisms | Escherichia coli | Growth Rate at Different Temperatures | Increased fitness cost at temperatures deviating from the historical growth temperature. | |

| Efflux Pump Overexpression | Escherichia coli | Slower movement through soft agar | Severely affects bacterial fitness. | [16] |

| General Resistance Mutations | Gram-positive vs. Gram-negative | Relative Fitness | Gram-positive bacteria showed significantly greater fitness costs. |

Signaling Pathways and Regulatory Networks

The expression of chloramphenicol resistance genes is tightly regulated in response to the presence of the antibiotic and other environmental stressors.

Regulation of cat Gene Expression

In some bacteria, the expression of the cat gene is inducible and regulated by a translational attenuation mechanism. In the absence of chloramphenicol, the cat mRNA forms a stem-loop structure that sequesters the ribosome binding site, preventing translation. When chloramphenicol is present, it binds to the ribosome as it begins to translate a short leader peptide upstream of the cat gene. This binding causes the ribosome to stall, which in turn disrupts the stem-loop structure and exposes the ribosome binding site for the cat gene, allowing for its translation and the production of the CAT enzyme.[2][4]

Caption: Regulation of cat gene expression by translational attenuation.

Regulation of the AcrAB-TolC Efflux Pump

The expression of the AcrAB-TolC efflux pump is controlled by a complex regulatory network involving both a local repressor and global transcriptional activators.

-

Local Regulation: The acrAB operon is negatively regulated by the local repressor AcrR. AcrR binds to the operator region of the acrAB promoter, inhibiting transcription.[7]

-

Global Regulation: The expression of acrAB is positively regulated by a number of global transcriptional activators, including MarA, SoxS, and Rob. These activators are themselves induced by various environmental stresses, including the presence of antibiotics like chloramphenicol. They bind to a specific DNA sequence called the "marbox" in the promoter region of acrAB, enhancing its transcription.[5][6]

Caption: Regulation of the AcrAB-TolC efflux pump.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study chloramphenicol resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of chloramphenicol against a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Chloramphenicol stock solution (e.g., 1280 μg/mL)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Add 100 μL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 μL of the chloramphenicol stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 μL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 μL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 106 CFU/mL.

-

-

Inoculate the Plate:

-

Add 100 μL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final inoculum of approximately 5 x 105 CFU/mL.

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of chloramphenicol that completely inhibits visible bacterial growth.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing the Efficacy of Chloramphenicol Therapy for Escherichia coli by Targeting the Secondary Resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decreased thermal niche breadth as a trade-off of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of β-lactamase- and efflux pump-mediated multiple antibiotic resistance in Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug resistance and physiological roles of RND multidrug efflux pumps in Salmonella enterica, Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Metabolic Compensation of Fitness Costs Associated with Overexpression of the Multidrug Efflux Pump MexEF-OprN in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasmid streamlining drives the extinction of antibiotic resistance plasmids under selection for horizontal transmission | PLOS Biology [journals.plos.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Fitness Costs of Antibiotic Resistance Impede the Evolution of Resistance to Other Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Type B Chloramphenicol Acetyltransferases Are Responsible for Chloramphenicol Resistance in Riemerella anatipestifer, China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloramphenicol resistance mutation in Escherichia coli which maps in the major ribosomal protein gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Foundational Studies on Chloramphenicol-Induced Aplastic Anemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals